molecular formula C15H12BrCl2NO2 B3040593 N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide CAS No. 219314-75-7

N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide

Cat. No.: B3040593
CAS No.: 219314-75-7
M. Wt: 389.1 g/mol
InChI Key: WTLJGEUDWLUOSV-UHFFFAOYSA-N
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Description

N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a bromopropanamide group attached to a dichlorophenoxyphenyl moiety.

Preparation Methods

The synthesis of N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide typically involves multiple steps, starting with the preparation of the dichlorophenoxyphenyl intermediate. This intermediate is then reacted with a bromopropanamide precursor under specific conditions to yield the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide can be compared with other similar compounds, such as:

  • N1-[2-(2,4-dichlorophenoxy)phenyl]-2-chloropropanamide
  • N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide

These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and biological activity. The presence of bromine in this compound makes it unique and may contribute to its distinct properties and applications .

Properties

IUPAC Name

2-bromo-N-[2-(2,4-dichlorophenoxy)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO2/c1-9(16)15(20)19-12-4-2-3-5-14(12)21-13-7-6-10(17)8-11(13)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLJGEUDWLUOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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